Dual Musculotropic and Antimuscarinic Spasmolytic Potency vs. Papaverine
Piperidolate hydrochloride exhibits a dual spasmolytic mechanism. In ex vivo studies on isolated rat intestine and trachea, it demonstrated non-specific inhibition of contractions induced by acetylcholine (ACh), histamine, and barium ions (Ba++). The potency of this non-specific, musculotropic action was found to be quantitatively comparable to that of the classical smooth muscle relaxant papaverine, showing an equipotent effect in these assays [1].
| Evidence Dimension | Non-specific spasmolytic potency |
|---|---|
| Target Compound Data | Equipotent to papaverine |
| Comparator Or Baseline | Papaverine |
| Quantified Difference | Comparable / Equipotent |
| Conditions | Ex vivo isolated rat intestine and trachea; contractions induced by ACh, histamine, and Ba++ |
Why This Matters
This indicates that piperidolate hydrochloride offers a dual mechanism of action (antimuscarinic + direct smooth muscle relaxation), providing a broader and potentially more robust spasmolytic effect than a pure anticholinergic like atropine, which relies solely on muscarinic receptor blockade.
- [1] J-STAGE. (1974). 鎮痙作用を有するPiperidolateの,摘出平滑筋,特に性ホルモン影響下における子宮平滑筋に対する作用(1). 日本薬理学雑誌, 70(5), 659-671. View Source
